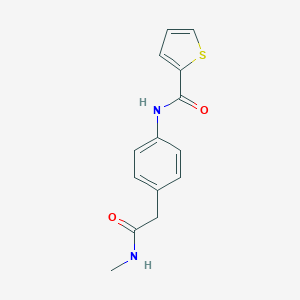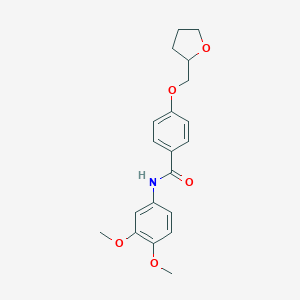![molecular formula C14H18N2O2 B349786 N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide CAS No. 1060281-48-2](/img/structure/B349786.png)
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide is a synthetic organic compound characterized by a cyclopropane ring attached to a phenyl group, which is further substituted with a dimethylamino and oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Dimethylamino and Oxoethyl Groups: This step involves the reaction of the phenyl group with dimethylamine and an oxoethylating agent under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening methods to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles like halides or thiols replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halides, thiols.
Scientific Research Applications
Chemistry
In chemistry, N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
Medically, this compound is investigated for its potential use in treating diseases such as cancer and neurological disorders. Its interactions with specific enzymes and receptors are of particular interest.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclopropane ring provides structural rigidity, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}acetamide
- N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}propionamide
Uniqueness
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This makes it more rigid and potentially more selective in its interactions compared to similar compounds without the cyclopropane ring.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for the development of new materials and therapeutic agents. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.
Properties
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-16(2)13(17)9-10-3-7-12(8-4-10)15-14(18)11-5-6-11/h3-4,7-8,11H,5-6,9H2,1-2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIQZLJGIWQZSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349720.png)
![2-methyl-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349740.png)
![N-cyclohexyl-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B349748.png)

![4-[(cyclopropylcarbonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B349761.png)
![2-methyl-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B349784.png)
![2-fluoro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349800.png)
![4-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349803.png)
![4-methoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349804.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide](/img/structure/B349833.png)
![4-methyl-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349841.png)
![4-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349857.png)

![2-methoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349902.png)
